molecular formula C6H5NO2S B094865 2-Mercaptopyridine-4-carboxylic acid CAS No. 18616-05-2

2-Mercaptopyridine-4-carboxylic acid

Cat. No.: B094865
CAS No.: 18616-05-2
M. Wt: 155.18 g/mol
InChI Key: JWNJIHLSVXRMII-UHFFFAOYSA-N
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Description

2-Mercaptopyridine-4-carboxylic acid is an organosulfur compound with the molecular formula C6H5NOS. This compound is a derivative of pyridine and contains both a mercapto (thiol) group and a carboxylic acid group. It is known for its yellow crystalline appearance and is used in various chemical and industrial applications.

Mechanism of Action

Safety and Hazards

The safety information for 2-Mercaptopyridine-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

It is known that 2-Mercaptopyridine, a related compound, can serve as a ligand in metal complexes . This suggests that 2-Mercaptopyridine-4-carboxylic acid may also interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Molecular Mechanism

It is known that 2-Mercaptopyridine can oxidize to 2,2′-dipyridyl disulfide . This suggests that this compound may also undergo similar reactions, potentially leading to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercaptopyridine-4-carboxylic acid can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with thiourea in ethanol and aqueous ammonia. This reaction produces 2-mercaptopyridine, which can then be further modified to obtain this compound .

Another method involves the condensation of α,β-unsaturated ketones, malononitrile, and 4-methylbenzenethiol under microwave irradiation with a base catalyst .

Industrial Production Methods

Industrial production of this compound typically involves the use of anhydrous sodium bisulfide and an organic solvent in a conical reactor. The reaction is carried out by heating the mixture to a certain temperature and adding 2-chloropyridine in batches. After the reaction is complete, the solvent is removed by distillation, and the product is extracted and purified .

Chemical Reactions Analysis

Types of Reactions

2-Mercaptopyridine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 2,2’-dipyridyl disulfide and various substituted derivatives of this compound.

Comparison with Similar Compounds

2-Mercaptopyridine-4-carboxylic acid can be compared with other similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

2-sulfanylidene-1H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)4-1-2-7-5(10)3-4/h1-3H,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNJIHLSVXRMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356079
Record name 2-sulfanylisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18616-05-2
Record name 2-sulfanylisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-sulfanylpyridine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Mercaptopyridine-4-carboxylic acid interact with Methylmercury(II), and what is the stability of the resulting complex?

A1: this compound (H2L) acts as a bidentate ligand, coordinating with Methylmercury(II) through both the sulfur atom of the mercapto group and the nitrogen atom of the pyridine ring. This interaction forms a stable complex, [MeHgL]. The stability constant (log β1) for this complex formation is in the range of 14.14–14.96 at 20°C and an ionic strength of 0.1 mol dm−3 []. This high stability constant suggests a strong affinity between this compound and Methylmercury(II).

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